Cas no 690646-88-9 (ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate)

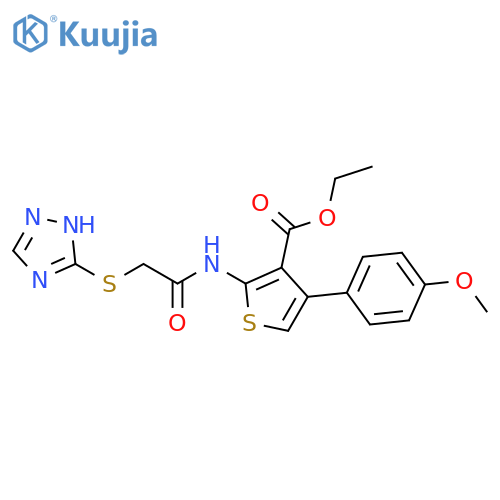

690646-88-9 structure

商品名:ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate

ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- F3394-1176

- Z275021478

- AKOS000813246

- SR-01000279855

- SR-01000279855-1

- ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

- 690646-88-9

- ETHYL 4-(4-METHOXYPHENYL)-2-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

- ethyl 4-(4-methoxyphenyl)-2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate

- Ethyl 4-(4-methoxyphenyl)-2-[[2-(1H-1,2,4-triazol-5-ylthio)acetyl]amino]-3-thiophenecarboxylate

- ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate

-

- インチ: 1S/C18H18N4O4S2/c1-3-26-17(24)15-13(11-4-6-12(25-2)7-5-11)8-27-16(15)21-14(23)9-28-18-19-10-20-22-18/h4-8,10H,3,9H2,1-2H3,(H,21,23)(H,19,20,22)

- InChIKey: OQTLGYJWDGJOOY-UHFFFAOYSA-N

- ほほえんだ: C1(NC(CSC2NN=CN=2)=O)SC=C(C2=CC=C(OC)C=C2)C=1C(OCC)=O

計算された属性

- せいみつぶんしりょう: 418.07694742g/mol

- どういたいしつりょう: 418.07694742g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 28

- 回転可能化学結合数: 9

- 複雑さ: 534

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 160Ų

じっけんとくせい

- 密度みつど: 1.44±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- 酸性度係数(pKa): 8.62±0.20(Predicted)

ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3394-1176-40mg |

ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |

690646-88-9 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3394-1176-10mg |

ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |

690646-88-9 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3394-1176-5μmol |

ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |

690646-88-9 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3394-1176-75mg |

ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |

690646-88-9 | 75mg |

$208.0 | 2023-09-11 | ||

| Life Chemicals | F3394-1176-2μmol |

ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |

690646-88-9 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3394-1176-2mg |

ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |

690646-88-9 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3394-1176-100mg |

ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |

690646-88-9 | 100mg |

$248.0 | 2023-09-11 | ||

| Life Chemicals | F3394-1176-25mg |

ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |

690646-88-9 | 25mg |

$109.0 | 2023-09-11 | ||

| Life Chemicals | F3394-1176-5mg |

ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |

690646-88-9 | 5mg |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3394-1176-10μmol |

ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |

690646-88-9 | 10μmol |

$69.0 | 2023-09-11 |

ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

690646-88-9 (ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate) 関連製品

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 42464-96-0(NNMTi)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬